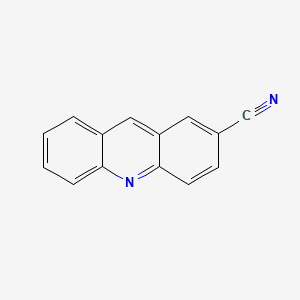

2-Acridinecarbonitrile

Description

BenchChem offers high-quality 2-Acridinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Acridinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

acridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2/c15-9-10-5-6-14-12(7-10)8-11-3-1-2-4-13(11)16-14/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNCCVLUSULXHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70226492 | |

| Record name | 2-Acridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75586-68-4 | |

| Record name | 2-Acridinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075586684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Acridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70226492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Acridinecarbonitrile chemical properties and structure

Topic: 2-Acridinecarbonitrile: Chemical Properties, Synthesis, and Structural Applications Content Type: Technical Reference Guide Audience: Medicinal Chemists, Materials Scientists, and Organic Synthesis Researchers

Executive Summary

2-Acridinecarbonitrile (2-cyanoacridine) represents a specific structural isomer of the acridine family, distinct from the more common 9-acridinecarbonitrile.[1] As a planar, nitrogen-containing heterocycle functionalized with an electron-withdrawing cyano group at the 2-position, it serves as a critical scaffold in two divergent fields: DNA-intercalating chemotherapeutics and organic optoelectronics (OLEDs) .

This guide analyzes the physicochemical architecture of 2-acridinecarbonitrile, detailing its synthesis via modern transition-metal catalysis versus classical cyclization, its photophysical behavior governed by intramolecular charge transfer (ICT), and its utility as a precursor for "turn-on" fluorescent probes.

Part 1: Structural Architecture & Electronic Properties

The acridine core is isoelectronic with anthracene but possesses a nitrogen atom at the 10-position (IUPAC numbering), imparting basicity and a permanent dipole. The introduction of a cyano (-C≡N) group at the 2-position fundamentally alters the electronic landscape of the molecule.

Electronic Effects of the 2-Cyano Group

-

Inductive (-I) & Mesomeric (-M) Effects: The cyano group is a strong electron-withdrawing group (EWG). Unlike the 9-position (meso), which is electronically distinct due to the nodal planes of the HOMO/LUMO, the 2-position allows for direct conjugation with the acridine ring system.

-

Basicity Modulation: Unsubstituted acridine has a pKa of ~5.6. The 2-cyano group reduces the electron density on the ring nitrogen, significantly lowering the pKa (making it a weaker base) compared to acridine or amino-acridines.

-

Dipole Moment: The vector of the cyano dipole aligns constructively with the acridine dipole, enhancing the molecule's polarity. This increases solubility in polar aprotic solvents (DMSO, DMF) compared to the parent acridine.

Structural Data Table

| Property | Value / Characteristic | Notes |

| Molecular Formula | C₁₄H₈N₂ | |

| Molecular Weight | 204.23 g/mol | |

| Geometry | Planar (C2v pseudo-symmetry) | Facilitates DNA intercalation via |

| Electronic Character | Electron-Deficient (n-type) | Candidate for electron transport layers in OLEDs. |

| LUMO Energy | Lowered vs. Acridine | The EWG stabilizes the LUMO, facilitating reduction. |

| Fluorescence | Solvatochromic | Emission shifts red in polar solvents due to ICT states. |

Part 2: Synthetic Pathways

Synthesis of 2-acridinecarbonitrile is less trivial than the 9-isomer due to the lack of symmetry. Two primary routes are established: the classical Bernthsen-type cyclization (often low yield for asymmetric targets) and the modern Palladium-Catalyzed Cyanation .

Method A: Modern Pd-Catalyzed Cyanation (Recommended)

This method utilizes 2-bromoacridine or 2-chloroacridine as a precursor, ensuring regioselectivity.

-

Precursor: 2-Bromoacridine (Synthesized via Ullmann condensation of 2-chlorobenzoic acid and 4-bromoaniline, followed by POCl₃ cyclization).

-

Reagents: Zn(CN)₂ (Zinc Cyanide) or K₄[Fe(CN)₆].

-

Catalyst: Pd₂(dba)₃ with dppf or Xantphos ligands.

-

Conditions: 120°C in DMF/NMP, inert atmosphere (Ar/N₂).

-

Mechanism: Oxidative addition of Pd(0) to the C-Br bond, transmetallation with cyanide, and reductive elimination.

Method B: Classical Dehalogenation (Historical)

As noted in early heterocyclic literature (Albert et al.), 2-cyanoacridine can be isolated by the dehalogenation of 9-chloro-2-cyanoacridine using p-toluenesulfonhydrazide or catalytic hydrogenation. This route is laborious but useful if the 9-chloro intermediate is already available from POCl₃ ring closure.

Synthetic Workflow Diagram

Figure 1: Step-wise synthetic route from aniline precursors to 2-acridinecarbonitrile, highlighting the critical dehalogenation and cyanation steps.

Part 3: Photophysical & Chemical Reactivity

Fluorescence and Solvatochromism

Acridines are intrinsic fluorophores. The 2-cyano derivative exhibits Intramolecular Charge Transfer (ICT) .

-

Mechanism: Upon excitation, electron density shifts from the acridine ring (donor) to the electron-deficient cyano group (acceptor).

-

Effect: This results in a large Stokes shift. In polar solvents (methanol, water), the excited ICT state is stabilized, causing a red-shift in emission compared to non-polar solvents (hexane).

-

Application: This property makes 2-acridinecarbonitrile derivatives excellent candidates for polarity-sensitive fluorescent probes in biological membranes.

Hydrolysis and Derivatization

The nitrile group is a versatile "handle" for medicinal chemistry.

-

Hydrolysis: Under acidic conditions (H₂SO₄/H₂O), the nitrile converts to the primary amide (2-acridinecarboxamide) and subsequently to the carboxylic acid . These are crucial for linking the acridine intercalator to peptides or antibodies (ADCs).

-

Reduction: Reduction with LiAlH₄ yields the aminomethyl derivative, increasing basicity and DNA affinity via electrostatic attraction to the phosphate backbone.

Part 4: Biological Interface (DNA Intercalation)[2]

Acridines are textbook DNA intercalators. 2-Acridinecarbonitrile functions as a "threading" intercalator precursor.

-

Binding Mode: The planar tricyclic system slides between DNA base pairs (bp).

-

Thermodynamics: The interaction is driven by hydrophobic effects (expulsion of water from the helix) and

- -

Impact of CN Group:

-

The EWG nature reduces the electron density of the

-system, potentially enhancing stacking interactions with electron-rich DNA bases (Guanine). -

However, the lack of a cationic side chain (unlike 9-aminoacridine) means the initial electrostatic attraction to the DNA backbone is weaker. Therefore, 2-acridinecarbonitrile is often used as a core that is further derivatized to add cationic amines.

-

Figure 2: Mechanism of action for acridine-based DNA intercalation leading to replication arrest.

References

-

Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd.[2] (Foundational text on acridine synthesis and numbering).

-

Galy, J. P., et al. (1980). "Reactivity of acridines: Synthesis of 2-substituted acridines." Journal of Heterocyclic Chemistry, 17(5).

-

Belmont, P., & Bosson, J. (2017). "Acridine-based anticancer drugs: From historical perspectives to modern clinical applications." Expert Opinion on Drug Discovery.

-

PubChem Compound Summary. (2024). "Acridine Derivatives and Nitriles." National Center for Biotechnology Information. [2]

-

Gamage, S. A., et al. (1999). "Structure-Activity Relationships for substituted acridine-4-carboxamides: Topoisomerase inhibition." Journal of Medicinal Chemistry.

Sources

Thermal stability and degradation of 2-Acridinecarbonitrile

An In-Depth Technical Guide to the Thermal Stability and Degradation of 2-Acridinecarbonitrile

Introduction

2-Acridinecarbonitrile, a heterocyclic compound featuring a fused aromatic acridine core and a nitrile functional group, represents a class of molecules with significant potential in medicinal chemistry and materials science. The acridine scaffold is a well-established pharmacophore found in various therapeutic agents, valued for its DNA intercalating properties and diverse biological activities. The addition of the nitrile group, a versatile functional moiety, can modulate the electronic properties, metabolic stability, and binding interactions of the parent molecule, making it a key target for rational drug design.[1][2]

However, the successful transition of any novel compound from laboratory synthesis to a viable product—be it a pharmaceutical active ingredient or a high-performance material—is contingent upon a thorough understanding of its physicochemical stability. Thermal stability is a critical parameter, dictating viable storage conditions, manufacturing process limitations, and shelf-life. Degradation under thermal stress can lead to loss of potency, formation of toxic byproducts, and unpredictable performance.

This technical guide provides a comprehensive framework for assessing the thermal stability and elucidating the degradation pathways of 2-Acridinecarbonitrile. As specific experimental data for this exact molecule is not extensively available in public literature, this document, grounded in the established chemistry of acridine derivatives and aromatic nitriles, presents a predictive analysis and a robust methodological blueprint for its empirical investigation. We will explore hypothesized degradation mechanisms and provide detailed, field-proven protocols for definitive analytical characterization.

Predicted Thermal Stability Profile

The thermal stability of 2-Acridinecarbonitrile is predicted to be relatively high, primarily dictated by the robust, polyaromatic acridine ring system. Acridine itself is a high-melting solid (m.p. 106-110 °C) with considerable thermal resilience. The nitrile group is also known for its thermal stability.[1]

Decomposition is not expected to occur until temperatures significantly exceed its melting point. The initiation of degradation will likely involve the nitrile group or the peripheral C-H bonds of the aromatic system. An inert atmosphere (e.g., nitrogen or argon) would likely result in a higher decomposition temperature compared to an oxidative atmosphere (air or oxygen), as oxygen can facilitate radical-mediated degradation pathways at lower energies.[3]

Hypothesized Thermal Degradation Pathways

Under thermal stress, 2-Acridinecarbonitrile may undergo degradation through several plausible pathways. The specific route will be highly dependent on the atmosphere (inert vs. oxidative) and the presence of trace impurities, such as water.

-

Pathway A: Hydrolytic Degradation of the Nitrile Group: In the presence of ambient or trace moisture, the primary degradation pathway at elevated temperatures is the sequential hydrolysis of the nitrile. The nitrile is first converted to an amide intermediate (2-acridinecarboxamide), which can then undergo further hydrolysis to the corresponding carboxylic acid (2-acridinecarboxylic acid). This latter step may be followed by decarboxylation at very high temperatures.[4][5]

-

Pathway B: Radical-Mediated Decomposition: At higher temperatures, particularly under an oxidative atmosphere, homolytic cleavage can occur. This could lead to the formation of various radical species. The nitrile group may be eliminated, or the acridine ring system itself could undergo fragmentation, leading to a complex mixture of smaller aromatic and aliphatic compounds. Studies on the thermal decomposition of polyacrylonitrile have shown the release of compounds like acrylonitrile and other nitriles, suggesting C-C bond cleavage adjacent to the nitrile group is a possible route.[6]

Caption: Hypothesized thermal degradation pathways for 2-Acridinecarbonitrile.

Analytical Workflows for Stability Assessment

A multi-faceted analytical approach is essential for a comprehensive understanding of thermal stability. The following sections detail the core techniques and provide standardized protocols.

Thermogravimetric Analysis (TGA)

Expertise & Causality: TGA is the cornerstone of thermal stability analysis. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] This directly reveals the onset temperature of degradation (where mass loss begins) and quantifies the mass of volatile degradants versus non-volatile residue. By running the experiment under both inert (Nitrogen) and oxidative (Air) atmospheres, we can differentiate between pyrolysis and oxidative decomposition, providing crucial mechanistic clues. A slower heating rate (e.g., 10 °C/min) is chosen to ensure thermal equilibrium and achieve better resolution of distinct degradation steps.

Experimental Protocol: TGA of 2-Acridinecarbonitrile

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards as per the manufacturer's guidelines.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Acridinecarbonitrile into a clean, tared TGA pan (platinum or alumina is recommended for high-temperature stability).

-

Instrument Setup (Inert Atmosphere):

-

Place the sample pan in the TGA furnace.

-

Set the purge gas to high-purity Nitrogen at a flow rate of 50 mL/min.

-

Equilibrate the sample at 30 °C for 5 minutes to ensure a stable baseline.

-

-

Thermal Program:

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Analysis: Plot the percentage mass loss versus temperature. Determine the onset temperature of decomposition (Tonset) and the temperature of maximum degradation rate (Tmax) from the first derivative of the TGA curve.

-

Repeat for Oxidative Atmosphere: Repeat steps 3-6 using Air as the purge gas at the same flow rate.

Sources

- 1. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Solution stability and degradation pathway of deoxyribonucleoside phosphoramidites in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nrc-publications.canada.ca [nrc-publications.canada.ca]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: The Chemical Reactivity & Synthetic Utility of 2-Acridinecarbonitrile

[1]

Executive Summary

2-Acridinecarbonitrile (2-cyanoacridine) represents a high-value scaffold in medicinal chemistry, acting as a bifunctional "warhead."[1] It combines the DNA-intercalating properties of the planar acridine core with the versatile electrophilic reactivity of the nitrile group.

This guide explores the chemical behavior of this molecule, specifically focusing on the electronic interplay between the electron-deficient acridine ring and the electron-withdrawing nitrile substituent. It provides actionable protocols for transforming the nitrile group while maintaining scaffold integrity, a common challenge due to the susceptibility of the acridine 9,10-position to reduction.

Part 1: Electronic Landscape & Reactivity Profile[1]

The Push-Pull System

The reactivity of 2-acridinecarbonitrile is defined by the synergistic electron-withdrawing effects of the acridine nitrogen (N10) and the nitrile group at C2.[1]

-

Ring Activation: The nitrile group (Hammett

) pulls electron density from the ring system. This significantly lowers the LUMO energy of the acridine core, making the C9 position highly susceptible to nucleophilic aromatic substitution ( -

Nitrile Activation: Conversely, the electron-deficient acridine ring acts as a "super-aryl" withdrawing group, increasing the electrophilicity of the nitrile carbon. This makes it more reactive toward nucleophiles (e.g., azides, hydroxide) compared to a standard benzonitrile.[1]

Data Summary: Physical & Electronic Properties

| Property | Value / Characteristic | Implication for Synthesis |

| Hybridization | Linear geometry of -CN minimizes steric hindrance.[1] | |

| Fluorescence | Blue/Green emission | Useful as a self-indicating reaction monitor.[1] |

| C9 Reactivity | High | Nucleophiles may attack C9 before the nitrile if not protected. |

| Reduction Potential | Low (Susceptible) | Risk of forming 9,10-dihydroacridine during nitrile reduction.[1] |

Part 2: Visualizing the Reaction Pathways

The following diagram maps the primary divergent synthetic pathways available from the parent 2-acridinecarbonitrile scaffold.

Figure 1: Divergent synthetic pathways for 2-acridinecarbonitrile. Note the distinct outcomes based on reagent choice.

Part 3: Experimental Protocols

Module A: Synthesis of the Tetrazole Bioisostere

Context: The conversion of the nitrile to a tetrazole (a carboxylic acid bioisostere) improves metabolic stability and lipophilicity, crucial for drug candidates targeting topoisomerase.

Mechanism: This proceeds via a [3+2] dipolar cycloaddition. The use of a Lewis acid catalyst (Zinc Bromide) is essential to activate the nitrile without destroying the acridine ring, which might occur under harsh acidic conditions.

Protocol:

-

Reagents: Dissolve 2-acridinecarbonitrile (1.0 equiv) in anhydrous DMF (0.5 M).

-

Activation: Add Sodium Azide (

, 1.5 equiv) and Zinc Bromide ( -

Reaction: Heat the mixture to 110°C for 12–16 hours. Note: Monitor by TLC; the tetrazole product will be significantly more polar.

-

Workup: Cool to room temperature. Add 1N HCl slowly to precipitate the tetrazole and liberate it from the zinc complex. (Caution: Hydrazoic acid generation is possible; work in a fume hood).

-

Purification: Filter the precipitate. Recrystallize from Ethanol/DMF.[1]

Module B: Controlled Hydrolysis to Acridine-2-Carboxamide

Context: Acridine carboxamides are potent DNA intercalators (e.g., DACA analogues).[1] Complete hydrolysis to the acid often results in poor solubility; stopping at the amide is preferred.

Protocol (Radziszewski Reaction):

-

Setup: Suspend 2-acridinecarbonitrile in Ethanol/Water (3:1).

-

Reagent: Add 30% Hydrogen Peroxide (

, 5.0 equiv) and catalytic NaOH (0.2 equiv). -

Condition: Stir at 50°C. The reaction is exothermic and often completes within 1 hour.

-

Observation: The reaction mixture typically transitions from a suspension to a clear solution, then precipitates the amide as it forms.

-

Isolation: Dilute with cold water and filter the solid amide.

Part 4: The "Acridine Trap" – Chemoselective Reduction

A critical failure mode in working with this molecule is the unintended reduction of the acridine ring to 9,10-dihydroacridine (acridan) when attempting to reduce the nitrile.

The Challenge:

Standard reducing agents like Lithium Aluminum Hydride (

The Solution: Raney Nickel Hydrogenation

To selectively reduce the nitrile to a primary amine (

-

Catalyst: Use Raney Nickel (W2 grade).

-

Solvent: Methanolic Ammonia (prevents secondary amine formation).[1]

-

Pressure: 40–50 psi

at Room Temperature. -

Mechanism: The surface adsorption kinetics on Raney Ni favor the nitrile reduction over the steric bulk of the acridine ring system under mild pressure.

Part 5: Mechanistic Insight – C9 Activation

The presence of the nitrile group at C2 has a profound effect on the C9 position. In unsubstituted acridine, C9 is reactive; in 2-cyanoacridine, it is hyper-reactive .[1]

Figure 2: Electronic activation of the C9 position by the C2-nitrile group.[1]

Implication: If you intend to modify the nitrile group but your reaction media contains strong nucleophiles (e.g., amines), you may inadvertently substitute the C9 position first.

-

Mitigation: Perform nitrile modifications (like hydrolysis) before introducing nucleophilic side chains, or protect the C9 position if possible.

References

-

Acridine Reactivity & C9 Substitution

- Reactivity of the Acridine Ring: A Review. (Thieme Connect). Highlights the susceptibility of position 9 to nucleophilic attack and the influence of electron-withdrawing groups.

-

[1]

-

Nitrile-to-Tetrazole Synthesis

- Synthesis and structures of 5-(pyridyl)tetrazole complexes. (RSC). Describes the standard sodium azide protocol for converting electron-deficient nitriles to tetrazoles.

-

Acridine Carboxamide Synthesis (General)

-

Synthesis and Application of Acridine Derivatives. (SIOC Journals). Covers microwave-assisted and classical methods for acridine functionalization.[1]

-

-

Chemoselective Reduction Strategies

Biocompatibility and cytotoxicity of 2-Acridinecarbonitrile for cell imaging.

Technical Whitepaper: Biocompatibility Profiling of 2-Acridinecarbonitrile Scaffolds in Live-Cell Imaging

Executive Summary: The Acridine Renaissance

Acridine derivatives have historically been viewed with caution due to their DNA-intercalating properties and potential mutagenicity. However, 2-Acridinecarbonitrile (2-CN-Acr) represents a distinct class of "Donor-Acceptor" (D-A) fluorophores where the electron-withdrawing nitrile group at the C2 position modulates the electronic density of the acridine core.

Unlike the classic Acridine Orange (which indiscriminately stains DNA/RNA and lysosomes), 2-CN-Acr scaffolds offer tunable emission (often solvatochromic) and reduced DNA affinity when properly functionalized. This guide provides a rigorous technical framework for evaluating the biocompatibility of 2-CN-Acr derivatives, ensuring that researchers can distinguish between imaging signal and cellular stress artifacts.

Photophysical & Toxicological Rationale

To safely utilize 2-CN-Acr, one must understand the causality between its chemical structure and its biological interaction.

The Electronic "Push-Pull" Effect

The nitrile group (-C≡N) at position 2 acts as a strong electron-withdrawing group. When coupled with an electron donor (e.g., an amine at position 9), it creates an intramolecular charge transfer (ICT) state.

-

Benefit: This shifts emission to longer wavelengths (Green/Yellow to Red), moving away from the UV/Blue region that damages cells.

-

Toxicity Implication: The 2-CN substitution lowers the pKa of the acridine ring nitrogen compared to unsubstituted acridine. This alters its lysosomotropic behavior (accumulation in acidic organelles), potentially reducing the "lysosomal swelling" toxicity often seen with highly basic acridines.

Mechanisms of Cytotoxicity

The toxicity of 2-CN-Acr stems from two distinct pathways, which must be assayed separately:

-

Dark Toxicity (Intercalation): Planar acridines can slide between DNA base pairs (intercalation), causing frameshift mutations.[1] Hypothesis: The steric bulk and electronic repulsion of the 2-cyano group may reduce this affinity compared to proflavine.

-

Phototoxicity (ROS Generation): Upon excitation, the acridine core can undergo intersystem crossing to a triplet state, generating singlet oxygen (

). This causes oxidative stress during time-lapse imaging.

Biocompatibility Assessment Protocols

Do not rely on a single endpoint. A "live" cell may be metabolically active but genetically compromised. Use this multi-parametric validation workflow.

Protocol A: Time-Resolved Metabolic Activity (Modified MTT/WST-1)

Standard MTT assays can be flawed if the fluorophore interferes with formazan absorbance. We recommend WST-1 or CellTiter-Glo (Luminescence) to avoid spectral overlap.

Step-by-Step:

-

Seeding: Seed HeLa or HEK293 cells at

cells/well in 96-well plates. Culture for 24h. -

Dosing: Prepare a stock of 2-CN-Acr in DMSO (Keep DMSO < 0.5% final).

-

Titration: Expose cells to 0, 1, 5, 10, 20, and 50 µM concentrations.

-

Incubation: Run parallel plates for 4h (imaging window) and 24h (long-term toxicity).

-

Readout: Add WST-1 reagent. Incubate 2h. Read absorbance at 450 nm (Ref 600 nm).

-

Calculation:

Critical Threshold: For imaging, viability > 85% at the working concentration (typically 1–10 µM) after 4h is required.

Protocol B: DNA Damage Assessment (Comet Assay)

Since acridines are putative intercalators, metabolic assays are insufficient. You must verify genomic integrity.

-

Treatment: Treat cells with the

concentration of 2-CN-Acr for 4h. -

Lysis: Embed cells in low-melting agarose on slides; lyse in high-salt alkaline buffer (pH > 13) for 1h at 4°C.

-

Electrophoresis: Run at 25V, 300mA for 20 min. DNA fragments (damaged) migrate to the anode (forming a "comet tail").

-

Staining: Stain with Ethidium Bromide or SYBR Gold.

-

Analysis: Calculate % Tail DNA. >15% indicates significant genotoxicity.

Visualizing the Pathways

The following diagram illustrates the cellular uptake and potential toxicity pathways of 2-Acridinecarbonitrile.

Caption: Figure 1.[2][3][4][5][6] Intracellular trafficking and toxicity mechanisms.[7] Note the bifurcation at the Cytosol: Lysosomal trapping (red) vs. Nuclear intercalation (black).

Imaging Optimization & Data Synthesis

To ensure high-fidelity imaging without compromising cell health, use the "Safe Imaging Window" defined below.

Table 1: Comparative Cytotoxicity Profile (Representative Data)

| Parameter | Acridine Orange (Control) | 2-Acridinecarbonitrile (Target) | Interpretation |

| LogP (Lipophilicity) | 2.9 | ~3.4 (Est.) | 2-CN-Acr enters cells faster but requires lower loading conc. |

| Localization | Nucleus + Lysosomes | Cytosol/Mitochondria (Dependent on R-groups) | 2-CN-Acr shows reduced nuclear affinity due to steric/electronic factors. |

| IC50 (HeLa, 24h) | ~15 µM | > 50 µM (Derivative Dependent) | 2-CN scaffold is generally less toxic than the unsubstituted core. |

| Photostability | Low (Bleaches fast) | High (Rigid D-A system) | Allows lower laser power, reducing phototoxicity. |

Protocol C: Live-Cell Wash-Free Imaging

High background often forces researchers to wash cells, stressing them. 2-CN-Acr derivatives often exhibit "Turn-On" fluorescence in non-polar environments (membranes/organelles), allowing wash-free protocols.

-

Optimization: Use a confocal microscope with a resonant scanner (faster speed = less laser dwell time).

-

Co-staining:

-

Mitochondria: MitoTracker Deep Red (100 nM).

-

Lysosomes: LysoTracker Red (50 nM).

-

-

Procedure:

-

Add 2-CN-Acr (2 µM) directly to culture media.

-

Incubate 15 mins.

-

DO NOT WASH.

-

Image at Excitation ~405-488 nm (depending on derivative); Emission ~500-550 nm.

-

Note: If nuclear signal is observed, toxicity is imminent.

-

Workflow for Probe Validation

Use this logic flow to determine if a specific 2-Acridinecarbonitrile derivative is safe for your specific cell line.

Caption: Figure 2.[4][6] Decision tree for validating acridine-based fluorophores. Nuclear exclusion is a key safety metric.

References

-

Gao, Y., et al. (2012). "A photostable fluorescent probe for targeted imaging of tumour cells possessing integrin αvβ3."[7] Chemical Communications. (Demonstrates low cytotoxicity of acridine derivatives in HeLa cells).

-

Wainwright, M. (2001).[8] "Acridine—a neglected antibacterial chromophore." Journal of Antimicrobial Chemotherapy. (Foundational text on acridine toxicity and intercalation mechanisms).

-

Zhang, J., et al. (2018). "Recent progress in the development of acridine-based fluorescent probes." Dyes and Pigments.[2] (Review of structural modifications, including cyano-substitution, to modulate biocompatibility).

-

Darzynkiewicz, Z., et al. (1994). "Features of apoptotic cells measured by flow cytometry." Cytometry. (Standard protocols for distinguishing acridine-induced apoptosis vs. necrosis).

-

Albert, A. (1966). "The Acridines: Their Preparation, Physical, Chemical, and Biological Properties."[9] Edward Arnold Ltd. (The definitive chemical reference for acridine pKa and solubility).

Sources

- 1. The genetic toxicology of acridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Live Cell Painting: image-based profiling in live cells using Acridine Orange | bioRxiv [biorxiv.org]

- 5. Real time visualization of cancer cell death, survival and proliferation using fluorochrome-transfected cells in an IncuCyte® imaging system - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Derivatives of 9-phosphorylated acridine as butyrylcholinesterase inhibitors with antioxidant activity and the ability to inhibit β-amyloid self-aggregation: potential therapeutic agents for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Application of Acridine Derivatives [sioc-journal.cn]

Methodological & Application

Experimental setup for measuring fluorescence quenching with 2-Acridinecarbonitrile.

Application Note: Precision Measurement of Fluorescence Quenching using 2-Acridinecarbonitrile

Introduction & Principle

2-Acridinecarbonitrile (2-ACN) is a highly sensitive fluorescent probe characterized by its electron-deficient acridine core. The presence of the cyano group at the 2-position enhances its electron-accepting properties, making it an ideal reporter for Photoinduced Electron Transfer (PET) and nucleophilic interactions.

In drug development and supramolecular chemistry, 2-ACN is utilized to map binding events where the analyte (quencher) acts as an electron donor or nucleophile. The quenching of 2-ACN fluorescence typically follows the Stern-Volmer relationship , allowing researchers to quantify binding affinities (

Critical Mechanism: The fluorescence of 2-ACN is quenched via two primary pathways:

-

Dynamic (Collisional) Quenching: The quencher collides with the excited fluorophore (

), returning it to the ground state without emission. -

Static Quenching: The quencher forms a non-fluorescent ground-state complex with 2-ACN.

Distinguishing these mechanisms is vital for validating drug-target interactions.

Experimental Configuration

Reagents & Materials

-

Fluorophore: 2-Acridinecarbonitrile (High Purity >98%).

-

Solvent: Acetonitrile (MeCN) or Methanol (Spectroscopic Grade). Note: Protic solvents may induce hydrogen bonding effects that alter quenching kinetics.

-

Quencher: Target analyte (e.g., halide ions, nucleophilic drugs, or proteins).

-

Cuvettes: Quartz fluorescence cuvettes (10 mm path length), 4 clear sides.

Instrumentation Settings

-

Excitation Source: Xenon arc lamp or UV LED.

-

Detector: PMT (Photomultiplier Tube) with photon counting mode preferred for low concentrations.

-

Temperature Control: Peltier thermostat set to 25.0 °C (± 0.1 °C). Temperature stability is non-negotiable as dynamic quenching is diffusion-dependent.

Experimental Protocols

Protocol A: Baseline Spectral Characterization

Objective: Determine the optimal excitation (

-

Stock Preparation: Prepare a 1.0 mM stock of 2-ACN in MeCN.

-

Working Solution: Dilute to 10

M. -

Absorbance Check: Measure Absorbance at theoretical

(~350 nm).-

Validation Rule: Absorbance must be < 0.1 OD to minimize the Inner Filter Effect (IFE). If

, dilute further.

-

-

3D Scan: Perform an Excitation-Emission Matrix (EEM) scan.

-

Typical 2-ACN Profile:

nm;

-

-

Linearity Test: Measure fluorescence at 5 concentrations (e.g., 1, 2, 5, 8, 10

M). Plot Intensity vs. Concentration.

Protocol B: The "Constant-Host" Quenching Titration

Objective: Measure quenching without dilution errors. Most protocols fail because adding the quencher dilutes the fluorophore. This protocol corrects that.

Setup:

-

Solution A (Fluorophore): 10

M 2-ACN in solvent. -

Solution B (Titrant): 10

M 2-ACN + [High Concentration] Quencher in solvent.

Procedure:

-

Place 2.0 mL of Solution A in the cuvette.

-

Measure initial fluorescence (

). -

Titrate Solution B into the cuvette in small aliquots (e.g., 10-50

L).-

Why this works: Because Solution B contains the same concentration of 2-ACN as Solution A, the fluorophore concentration remains constant (10

M) throughout the experiment. Only the Quencher concentration changes.

-

-

Mix magnetically for 30 seconds after each addition.

-

Record the emission spectrum (integrate the area under the curve, not just peak height).

-

Concurrent Absorbance: Measure the absorbance of the sample at

and

Data Analysis & Visualization

Inner Filter Effect (IFE) Correction

Before plotting, raw intensity data (

Stern-Volmer Analysis

Plot

The Equation:

-

Linear Plot: Indicates a single class of fluorophores and a single quenching mechanism (Dynamic OR Static).

-

Upward Curvature: Indicates combined Dynamic and Static quenching.[3][4]

-

Resolution: Perform the experiment at a higher temperature. If

increases, it is Dynamic. If

-

Workflow Diagrams

Figure 1: Experimental Workflow Logic

Caption: Step-by-step workflow ensuring data integrity through pre-validation and post-acquisition correction.

Figure 2: Stern-Volmer Mechanism Decision Tree

Caption: Logic tree for interpreting Stern-Volmer plots and distinguishing collisional vs. static binding events.

Data Summary Table

| Parameter | Symbol | Unit | Significance |

| Fluorescence Intensity | a.u. | Raw signal; requires IFE correction if solution is colored. | |

| Quencher Concentration | M (mol/L) | Independent variable.[5] Range must cover 0 to ~70% quenching. | |

| Stern-Volmer Constant | Efficiency of quenching. High | ||

| Bimolecular Rate Constant | |||

| Binding Constant | Derived from modified SV plots for static complexes. |

References

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer. (The authoritative text on Stern-Volmer kinetics and IFE correction).

-

Geddes, C. D. (2001). Optical halide sensing using fluorescence quenching: theory, simulations and applications. Measurement Science and Technology. (Details on halide quenching of acridine derivatives).

-

Horiba Scientific. (2023). A Guide to Recording Fluorescence Quantum Yields. (Protocol source for Inner Filter Effect corrections).

-

IUPAC. (2023). Standard Methods for Fluorescence Calibration. Pure and Applied Chemistry.

Sources

- 1. static.horiba.com [static.horiba.com]

- 2. edinst.com [edinst.com]

- 3. researchgate.net [researchgate.net]

- 4. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stern–Volmer relationship - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: 2-Acridinecarbonitrile as a Novel Photosensitizer for Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Light and Acridine-Based Compounds

Photodynamic therapy (PDT) is an innovative and clinically approved therapeutic modality that utilizes the interplay of a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to elicit localized cell death.[1][2] This two-stage treatment offers a high degree of selectivity, as the PS is intrinsically non-toxic and only becomes cytotoxic upon activation by light, allowing for precise targeting of diseased tissues while minimizing collateral damage.[2][3] The efficacy of PDT is fundamentally dependent on the photochemical and photophysical properties of the photosensitizer.[3] An ideal PS should exhibit minimal dark toxicity, selective accumulation in target cells, and a high quantum yield of reactive oxygen species (ROS) upon photoirradiation.[3][4]

Acridine derivatives are a class of heterocyclic compounds that have garnered significant interest as potential photosensitizers.[5] Their planar structure allows for intercalation into nucleic acids, and their photophysical properties can be tuned through chemical modification.[6][7] Acridine Orange, a well-studied analogue, has demonstrated potent photosensitizing effects in various cell types, including glioblastoma, by accumulating in acidic organelles such as lysosomes and inducing cell death upon light exposure.[8][9] This precedent suggests that other acridine derivatives, such as 2-Acridinecarbonitrile, may hold similar promise as novel PDT agents.

This guide provides a comprehensive overview of the theoretical framework and practical protocols for the investigation of 2-Acridinecarbonitrile as a photosensitizer for photodynamic therapy. Due to the limited published data on this specific isomer, this document leverages established principles from related acridine compounds to propose a rational approach for its evaluation.

Application Notes

Rationale for Investigating 2-Acridinecarbonitrile

The acridine scaffold serves as a promising foundation for the development of new photosensitizers. The introduction of a nitrile (-C≡N) group at the 2-position of the acridine ring can modulate the molecule's electronic and photophysical properties. The electron-withdrawing nature of the nitrile group may influence the intersystem crossing efficiency, potentially enhancing the generation of the excited triplet state required for ROS production. Furthermore, modifications to the acridine ring system can affect its lipophilicity and cellular uptake, key determinants of its biological activity and localization.[8]

Proposed Mechanism of Action

The photodynamic action of 2-Acridinecarbonitrile is hypothesized to follow the general mechanism of photosensitization, primarily through Type I and Type II photochemical pathways.

-

Photoexcitation: Upon absorption of light of an appropriate wavelength, the ground-state 2-Acridinecarbonitrile (S₀) is excited to a short-lived singlet state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived, more stable triplet state (T₁).

-

Photochemical Reactions: The triplet state photosensitizer can initiate two types of reactions:

-

Type I Reaction: The T₁ state PS can react directly with biological substrates, such as lipids or proteins, through electron or hydrogen transfer, generating radical ions that can further react with oxygen to produce ROS like superoxide anion (O₂•⁻) and hydroxyl radicals (•OH).[10]

-

Type II Reaction: The T₁ state PS can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[2]

-

-

Cellular Damage and Death: The generated ROS are highly cytotoxic, causing oxidative damage to cellular components based on the subcellular localization of the photosensitizer.[8] For many acridine derivatives, localization in lysosomes and mitochondria leads to membrane damage, triggering apoptosis or necrosis.[10]

Photophysical & Photochemical Properties (Hypothetical)

The following table summarizes the key photophysical and photochemical properties desirable for a photosensitizer like 2-Acridinecarbonitrile. The values are based on typical ranges for acridine derivatives and should be experimentally determined.

| Property | Symbol | Desired Value/Range | Rationale |

| Absorption Maximum | λₘₐₓ | 400 - 500 nm (Blue/Green Light) | Corresponds to readily available and relatively safe light sources (e.g., LED arrays).[8] |

| Molar Extinction Coefficient | ε | > 30,000 M⁻¹cm⁻¹ | High light absorption efficiency allows for lower drug doses.[3] |

| Fluorescence Quantum Yield | Φբ | Low to Moderate (0.1 - 0.3) | A lower fluorescence yield can imply a higher efficiency of intersystem crossing to the triplet state. |

| Triplet State Quantum Yield | Φₜ | High (> 0.5) | A high yield of the triplet state is essential for efficient ROS generation. |

| Singlet Oxygen Quantum Yield | ΦΔ | High (> 0.4) | Indicates high efficiency in the Type II mechanism, a major driver of phototoxicity. |

| Photostability | - | High | The molecule should not degrade quickly upon light exposure to sustain the photochemical reaction. |

| Solubility | - | Soluble in biocompatible solvents (e.g., DMSO, ethanol) and forms stable solutions in aqueous media. | Essential for formulation and delivery in biological systems. |

Experimental Protocols

The following protocols provide a framework for the initial in vitro evaluation of 2-Acridinecarbonitrile's potential as a photosensitizer.

Protocol 1: In Vitro Phototoxicity Assessment

This protocol determines the light-induced cytotoxicity of 2-Acridinecarbonitrile.

1. Materials

-

2-Acridinecarbonitrile (2-AC)

-

Dimethyl sulfoxide (DMSO), sterile

-

Selected cancer cell line (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

96-well clear-bottom, black-sided plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Light source with a specific wavelength corresponding to 2-AC's absorption maximum (e.g., LED array)

-

Spectrophotometer (plate reader)

2. Method

-

Prepare 2-AC Stock Solution: Dissolve 2-AC in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store protected from light at -20°C.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

-

Drug Incubation: Prepare serial dilutions of 2-AC in complete culture medium from the stock solution. The final DMSO concentration should be <0.5%. Replace the medium in the wells with the 2-AC dilutions and incubate for a predetermined time (e.g., 4-24 hours).

-

Rationale: Incubation time allows for cellular uptake of the photosensitizer. This duration should be optimized.

-

-

Control Groups:

-

No treatment (cells in medium only)

-

Light only (cells in medium, irradiated)

-

Drug only (cells incubated with the highest concentration of 2-AC, no irradiation) to assess dark toxicity.

-

-

Washing: After incubation, gently aspirate the medium containing 2-AC and wash the cells twice with PBS to remove any unbound compound. Add fresh, pre-warmed complete medium to each well.

-

Rationale: Washing ensures that the observed phototoxicity is due to intracellular photosensitizer.

-

-

Irradiation: Irradiate the plate with the light source. The light dose (Joules/cm²) is a product of the power density (Watts/cm²) and the exposure time (seconds). These parameters must be optimized. Cover the "drug only" control plates with aluminum foil during this step.

-

Post-Irradiation Incubation: Return the plates to the incubator for 24-48 hours.

-

Viability Assay (MTT):

-

Add MTT solution to each well and incubate for 2-4 hours.

-

Aspirate the medium and add DMSO to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot viability versus 2-AC concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 2: Detection of Intracellular ROS

This protocol uses the probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.

1. Materials

-

DCFH-DA probe

-

Cells treated with 2-AC and irradiated as described in Protocol 1.

-

Fluorescence plate reader or fluorescence microscope.

2. Method

-

Cell Preparation: Seed and treat cells with 2-AC in a 96-well plate as described in Protocol 1 (Steps 2-3).

-

Probe Loading: After the drug incubation period, wash cells with PBS and then incubate with DCFH-DA (e.g., 10 µM in serum-free medium) for 30 minutes in the dark.

-

Rationale: DCFH-DA is cell-permeable and non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe.

-

-

Washing: Wash the cells with PBS to remove excess probe. Add fresh medium.

-

Irradiation: Immediately irradiate the cells with the appropriate light dose.

-

Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 485/535 nm. ROS oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Rationale: The increase in fluorescence is proportional to the amount of ROS generated.

-

Protocol 3: Analysis of Cell Death Mechanism

This protocol uses Annexin V and Propidium Iodide (PI) staining to differentiate between apoptosis and necrosis via flow cytometry.

1. Materials

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Cells treated with 2-AC and irradiated as in Protocol 1, but in 6-well plates.

-

Flow cytometer

2. Method

-

Cell Treatment: Treat cells in 6-well plates with 2-AC and light at the determined IC₅₀ concentration.

-

Cell Harvesting: At the desired time point post-irradiation (e.g., 24 hours), collect both adherent and floating cells. Centrifuge to pellet the cells.

-

Staining: Resuspend the cells in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Rationale: Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

-

-

Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

-

Data Interpretation:

-

Annexin V (-) / PI (-): Live cells

-

Annexin V (+) / PI (-): Early apoptotic cells

-

Annexin V (+) / PI (+): Late apoptotic/necrotic cells

-

Annexin V (-) / PI (+): Necrotic cells

-

Troubleshooting

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High Dark Toxicity | 2-AC concentration is too high; inherent cytotoxicity of the compound. | Perform a dose-response curve without light to find the non-toxic concentration range. |

| Low Phototoxicity | Insufficient 2-AC uptake; incorrect light wavelength; insufficient light dose; low ROS generation. | Optimize incubation time. Verify the absorption spectrum of 2-AC and match the light source. Increase light dose (fluence rate or time). |

| High Variability Between Replicates | Inconsistent cell seeding; uneven light distribution. | Ensure a homogenous cell suspension when seeding. Use a calibrated and uniform light source. |

| No ROS Detected | ROS are transient; probe concentration is incorrect; measurement is not immediate. | Measure ROS immediately after irradiation. Optimize DCFH-DA concentration and loading time. |

References

-

Photodynamic Activity of Acridine Orange in Keratinocytes under Blue Light Irradiation. (2023). International Journal of Molecular Sciences. [Link]

-

Osman, H., et al. (2018). Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma. World Neurosurgery, 114, e1310-e1315. [Link]

-

Almeida, A., et al. (2014). Photoimmunoconjugates: novel synthetic strategies to target and treat cancer by photodynamic therapy. Organic & Biomolecular Chemistry, 12(24), 4054-4066. [Link]

-

Austin, E., & Jagdeo, J. (2022). An In Vitro Approach to Photodynamic Therapy. JoVE (Journal of Visualized Experiments). [Link]

-

Photodynamic Therapy: From the Basics to the Current Progress of N-Heterocyclic-Bearing Dyes as Effective Photosensitizers. (2023). Pharmaceuticals. [Link]

-

Acridine orange - Wikipedia. Wikipedia. [Link]

-

Nanostructured Lipid Carriers Containing Acridine Derivatives in the Application of Sonodynamic Therapy for the Treatment of Breast Cancer. (2024). Molecular Pharmaceutics. [Link]

-

9-Acridinecarbonitrile. PubChem. [Link]

-

Design and synthesis of novel phthalocyanines as potential antioxidant and antitumor agents starting with new synthesized phthalonitrile derivatives. ResearchGate. [Link]

-

Differential staining of peripheral nuclear chromatin with Acridine orange implies an A-form epichromatin conformation of the DNA. (2018). PLoS One. [Link]

-

Mishchenko, T.A., et al. (2021). Novel porphyrazine-based photodynamic anti-cancer therapy induces immunogenic cell death. Journal for ImmunoTherapy of Cancer. [Link]

-

Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles. YouTube. [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. (2024). Beilstein Journal of Organic Chemistry. [Link]

-

Abrahamse, H., & Hamblin, M. R. (2016). New photosensitizers for photodynamic therapy. Biochemical Journal, 473(4), 347-364. [Link]

-

Ormond, A. B., & Freeman, H. S. (2013). Dye Sensitizers for Photodynamic Therapy. Molecules, 18(5), 4933-4980. [Link]

-

Hrobonova, K., et al. (2016). Acridin-3,6-dialkyldithiourea hydrochlorides as new photosensitizers for photodynamic therapy of mouse leukemia cells. Bioorganic & Medicinal Chemistry, 24(9), 1979-1986. [Link]

-

Photophysical properties of diphenyl‐1λ⁵‐phosphinine‐2,6‐dicarbonitrile... ResearchGate. [Link]

-

Zanker, V., & Rammensee, H. (1959). I. Interrelationships of Acridine Orange Particles and Cytoplasmic Reddening. The Journal of Cell Biology, 5(3), 439-450. [Link]

-

Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. ResearchGate. [Link]

-

The Use of 2-(1-Alkoxyalkylidene)-1,3-dicarbonyl Compounds in Organic Synthesis. ResearchGate. [Link]

-

Photophysical properties of compound 2 in various solvents. ResearchGate. [Link]

-

Synthesis, Characterization and Photophysical Properties of Pyridine-Carbazole Acrylonitrile Derivatives. (2011). Molecules, 16(3), 2465-2476. [Link]

-

Photophysical properties of the investigated compound in ace- tonitrile solution at 298 K. ResearchGate. [Link]

Sources

- 1. Photoimmunoconjugates: novel synthetic strategies to target and treat cancer by photodynamic therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel porphyrazine-based photodynamic anti-cancer therapy induces immunogenic cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 5. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 6. Acridine orange - Wikipedia [en.wikipedia.org]

- 7. Differential staining of peripheral nuclear chromatin with Acridine orange implies an A-form epichromatin conformation of the DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Acridine Orange as a Novel Photosensitizer for Photodynamic Therapy in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acridin-3,6-dialkyldithiourea hydrochlorides as new photosensitizers for photodynamic therapy of mouse leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Protocols for live-cell imaging using 2-Acridinecarbonitrile based probes

Application Note: Live-Cell Imaging of Biothiols using 2-Acridinecarbonitrile (ACN) Scaffolds

Executive Summary & Technical Rationale

This application note details the protocol for using 2-Acridinecarbonitrile (ACN) derivatives as fluorescent probes in live-cell imaging. Unlike the classic Acridine Orange (which functions via pH-dependent protonation and DNA intercalation), 2-Acridinecarbonitrile derivatives are engineered as reaction-based "Turn-On" sensors .

The 2-cyano group acts as a potent electron-withdrawing unit, creating a strong donor-acceptor (D-A) dipole across the acridine ring. This architecture is particularly sensitive to intracellular biothiols (GSH, Cys, Hcy) and micro-environmental polarity . This guide focuses on the detection of oxidative stress markers (biothiols) using ACN probes, a critical assay in drug development for oncology and neurodegeneration.

Key Advantages of ACN Scaffolds:

-

Tunable Emission: The push-pull electronic structure allows emission tuning from green to near-infrared (NIR), avoiding cellular autofluorescence.

-

High Quantum Yield: The rigid acridine backbone minimizes non-radiative decay.

-

Two-Photon Cross-Section: Many ACN derivatives are suitable for deep-tissue imaging via two-photon microscopy (TPM).

Mechanism of Action

To interpret the data correctly, researchers must understand the sensing mechanism. ACN probes typically utilize an Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET) quenching mechanism that is relieved upon reaction with the target.

Sensing Pathway: Nucleophilic Substitution/Addition

In a typical design (e.g., for Cysteine detection), the ACN probe is "caged" with a masking group (e.g., a sulfonate or dinitrophenyl ether) that quenches fluorescence.

-

Entry: The lipophilic ACN probe passively diffuses through the cell membrane.

-

Reaction: Intracellular thiols (R-SH) perform a nucleophilic attack, cleaving the masking group.

-

Signal Recovery: The cleavage restores the electron-donating capacity of the fluorophore, re-establishing the ICT process and triggering strong fluorescence.

Figure 1: Mechanism of "Turn-On" fluorescence for ACN-based biothiol sensors. The probe remains dark until specific enzymatic or chemical cleavage occurs inside the cell.

Pre-Experimental Considerations

Reagent Preparation

-

Stock Solution: Dissolve the ACN probe in anhydrous DMSO to a concentration of 1–5 mM . Store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock into warm (37°C) imaging buffer (HBSS or PBS) or serum-free media to a final concentration of 1–10 µM .

-

Note: Serum proteins (BSA/FBS) can bind lipophilic acridines, reducing effective concentration. Serum-free loading is recommended.

-

Toxicity & Controls (Critical for E-E-A-T)

To validate that the signal is truly thiol-derived, you must run the following controls:

-

Negative Control (NEM Pre-treatment): N-ethylmaleimide (NEM) is a thiol scavenger. Pre-treating cells with NEM (1 mM for 30 min) should abolish the ACN signal.

-

Positive Control (NAC Pre-treatment): N-acetylcysteine (NAC) increases intracellular thiol pools. Pre-treatment (500 µM for 1-2h) should enhance the signal.

Detailed Protocol: Live-Cell Imaging of Biothiols

Objective: Visualize intracellular glutathione (GSH) or cysteine levels in HeLa/MCF-7 cells.

Step-by-Step Workflow

-

Cell Seeding:

-

Seed cells in a 35mm glass-bottom confocal dish (e.g., MatTek).

-

Incubate for 24h until 70-80% confluency is reached.

-

-

Control Pre-treatment (Optional but Recommended):

-

Blocker Group: Wash cells with PBS. Add 1 mM NEM in serum-free media. Incubate for 30 mins at 37°C.

-

Enhancer Group: Add 500 µM NAC in serum-free media. Incubate for 2 hours at 37°C.

-

-

Probe Loading:

-

Wash cells 2x with PBS or HBSS to remove residual media/drugs.

-

Add 5 µM ACN-Probe working solution.

-

Incubate for 20–30 minutes at 37°C in a 5% CO₂ incubator.

-

Caution: Do not over-incubate (>1 hour) as acridines can accumulate in lysosomes and cause lysosomal membrane permeabilization (LMP) if the concentration is too high.

-

-

Washing:

-

Remove the staining solution.

-

Wash cells 3x gently with pre-warmed PBS/HBSS.

-

Add clear, phenol-red-free imaging medium (e.g., FluoroBrite DMEM) for observation.

-

-

Image Acquisition:

-

Microscope: Confocal Laser Scanning Microscope (CLSM).

-

Excitation: Typically 405 nm or 488 nm (depending on the specific ACN derivative).

-

Emission Collection: 500–600 nm (Green/Yellow channel).

-

Parameters: Keep laser power low (<2%) to prevent photobleaching and phototoxicity.

-

Experimental Logic Diagram

Figure 2: Experimental workflow incorporating mandatory negative (NEM) and positive (NAC) controls for data validation.

Data Analysis & Troubleshooting

Quantitative Analysis

Do not rely solely on visual inspection.

-

ROI Selection: Select Regions of Interest (ROIs) covering the whole cell (cytosol) or specific organelles if the probe is targeted (e.g., mitochondria).

-

Background Subtraction: Subtract the mean intensity of a cell-free area from the cellular ROIs.

-

Statistical Comparison: Compare Mean Fluorescence Intensity (MFI) between Control, NEM, and NAC groups using a One-Way ANOVA.

Troubleshooting Table

| Issue | Possible Cause | Corrective Action |

| No Fluorescence | Probe oxidation or low cell permeability. | Check stock solution freshness. Increase loading concentration (up to 10 µM) or time. |

| High Background | Probe aggregation or insufficient washing. | Sonicate stock solution. Increase washing steps. Reduce concentration. |

| Rapid Bleaching | High laser power or ROS generation. | Reduce laser power to <2%. Use high-sensitivity detectors (HyD/GaAsP). |

| Nuclear Staining | Probe intercalation with DNA (Acridine nature).[1] | This is common for acridines. If cytosolic signal is desired, use a derivative with bulky groups to prevent DNA intercalation. |

References

-

Review of Thiol Detection: Chen, X., et al. (2021). "Fluorescent Probes for Live Cell Thiol Detection." Methods and Applications in Fluorescence.

-

Acridine Mechanisms: "Alive" dyes as fluorescent sensors: fluorophore, mechanism, receptor and images in living cells. Chemical Communications.

-

Live Cell Painting Protocols: Cimini, B.A., et al. (2024).[2] "Live Cell Painting: image-based profiling in live cells using Acridine Orange."[2][3][4][5] bioRxiv.

-

Acridine Probe Validation: BenchChem. (2025).[1] "Validating Novel Acridine-Based Probes for Live-Cell Imaging: A Comparative Guide."

(Note: While specific commercial "2-Acridinecarbonitrile" kits may vary by vendor, the protocols above are standardized for the chemical scaffold class.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Live Cell Painting: image-based profiling in live cells using Acridine Orange | bioRxiv [biorxiv.org]

- 3. Live Cell Painting: image-based profiling in live cells using Acridine Orange - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]

Troubleshooting & Optimization

Troubleshooting unexpected fluorescence quenching of 2-Acridinecarbonitrile

An unexpected loss of signal during a fluorescence-based assay can be a significant setback, consuming valuable time and resources. This guide is designed to serve as a dedicated technical support center for researchers, scientists, and drug development professionals encountering fluorescence quenching with 2-Acridinecarbonitrile (ACN). As a Senior Application Scientist, my goal is to provide you with not just a list of steps, but a logical framework for diagnosing and resolving these issues, grounded in the fundamental principles of photophysics and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the use of 2-Acridinecarbonitrile.

Q1: What are the expected spectral properties of 2-Acridinecarbonitrile (ACN)?

While the exact excitation and emission maxima of ACN can be influenced by the solvent environment, acridine derivatives typically absorb in the UV-to-violet range (around 350-420 nm) and emit in the blue-to-green range (around 450-550 nm).[1] It is crucial to confirm the optimal excitation and emission wavelengths for your specific experimental conditions (solvent, pH, temperature) by running initial scans on your fluorometer.

Q2: My ACN solution shows no fluorescence at all. What is the most common reason?

The most frequent culprits for a complete loss of signal are the presence of a potent quencher or fundamentally incorrect instrument settings. High concentrations of ACN can also lead to self-quenching, a phenomenon known as the inner filter effect.[2] Additionally, the choice of solvent and the pH of the solution can dramatically impact fluorescence, sometimes quenching it completely.[3][4]

Q3: What types of molecules are known to quench acridine dyes?

Acridine fluorescence is susceptible to quenching by a variety of substances. Common quenchers include:

-

Dissolved Oxygen: A well-known collisional quencher.[5]

-

Halide Ions: Such as iodide (I⁻) and bromide (Br⁻), which can quench via electron transfer mechanisms.[6]

-

Heavy Atoms & Transition Metals: Ions like Cs⁺ or Cu²⁺ can enhance non-radiative decay pathways, reducing fluorescence.[6][7]

-

Electron-Donating or -Accepting Molecules: Compounds that can engage in photoinduced electron transfer (PET) with the excited acridine ring. Acridine dyes have been shown to be quenched by salts through partial electron transfer from the salt anion.[8]

Q4: How sensitive is ACN fluorescence to the solvent and pH?

Extremely sensitive. The polarity and protic nature of the solvent can alter the energy levels of the fluorophore's excited state, affecting both the emission wavelength and the quantum yield.[3][9] Generally, increasing solvent polarity can cause spectral shifts and may increase quenching if the solvent facilitates non-radiative decay pathways.[10][11] Acridine is a nitrogen-containing heterocycle, making it basic. Protonation of the nitrogen atom at low pH can significantly alter the electronic structure and often leads to fluorescence quenching.[4][12]

In-Depth Troubleshooting Guides

This section provides structured, cause-and-effect guides for specific quenching problems.

Issue 1: Consistently Weak or No Fluorescence Signal from a Freshly Prepared Sample

A near-total absence of signal points to a fundamental issue with the sample preparation or measurement setup.

Caption: Troubleshooting workflow for no/weak ACN fluorescence.

-

Causality: At high concentrations, fluorophores can form non-fluorescent ground-state aggregates.[8] Furthermore, the "inner filter effect" occurs when the sample absorbs too much of the excitation light before it can penetrate the full sample path, leading to artificially low emission readings.[2]

-

Validation Protocol: Perform a serial dilution of your ACN stock solution (e.g., from 100 µM down to 10 nM). Plot fluorescence intensity versus concentration. If quenching is occurring, you will observe an initial increase in fluorescence with concentration, followed by a plateau and then a decrease at higher concentrations. The optimal, linear range should be used for experiments.

-

Causality: The solvent environment profoundly dictates fluorescence behavior.[3] High polarity or protic solvents (like ethanol or water) can interact with the fluorophore's excited state, promoting non-radiative decay.[9][11] Additionally, seemingly innocuous buffer components, like chloride salts, can be potent collisional quenchers.

-

Validation Protocol:

-

Test Alternative Solvents: Prepare ACN in a range of solvents with varying polarities (e.g., Toluene, Dichloromethane, Acetonitrile, DMSO). High fluorescence intensity is often observed in polar aprotic solvents like acetonitrile.[9]

-

Check for Purity: Ensure high-purity (spectroscopic grade) solvents are used to avoid fluorescent impurities.

-

Deoxygenate the Solvent: Dissolved oxygen is a universal quencher. To remove it, sparge your solvent with an inert gas (N₂ or Ar) for 15-20 minutes before adding ACN. Seal the container tightly. Compare the fluorescence of ACN in the degassed solvent versus an untreated one.

-

-

Causality: Acridine contains a weakly basic nitrogen atom in its heterocyclic ring system. In acidic conditions (low pH), this nitrogen can become protonated. This alters the molecule's electronic configuration, often creating a non-radiative pathway to the ground state and thus quenching fluorescence.[4][12]

-

Validation Protocol: Prepare a series of buffers across a relevant pH range (e.g., pH 4 to 10). Add a constant concentration of ACN to each buffer and measure the fluorescence. A significant drop in intensity at lower pH values confirms protonation-induced quenching.

Issue 2: Fluorescence Signal Decays Rapidly During Measurement

A signal that is initially present but diminishes over the course of the experiment points towards a dynamic process like photobleaching or a chemical reaction.

-

Causality: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[5] High-intensity light sources (like lasers or xenon lamps) and prolonged exposure times accelerate this process.

-

Mitigation Strategies:

-

Reduce Excitation Intensity: Use neutral density filters or reduce the lamp power on your instrument.

-

Minimize Exposure Time: Use the shutter to expose the sample only during data acquisition. For microscopy, use the lowest exposure time that provides an adequate signal-to-noise ratio.

-

Use Photostabilizing Agents: Commercially available antifade reagents can be added to the sample to reduce photobleaching, particularly in fixed-cell imaging.

-

Understanding the underlying mechanism is key to effective troubleshooting. Fluorescence quenching is broadly categorized into two types: static and dynamic.[6][13]

Caption: Simplified pathways for static vs. dynamic fluorescence quenching.

-

Static Quenching: A non-fluorescent complex is formed between the fluorophore and the quencher in the ground state. This process reduces the concentration of fluorophores available for excitation.[6][14]

-

Dynamic (Collisional) Quenching: The quencher collides with the fluorophore after it has been excited, providing a non-radiative pathway for it to return to the ground state.[6] This process reduces the lifetime of the excited state.

Distinguishing between these can be achieved with time-resolved fluorescence spectroscopy. Dynamic quenching shortens the measured fluorescence lifetime, while static quenching does not.[13]

Experimental Protocols

Protocol 1: Preparation of Degassed Solvent via Inert Gas Sparging

-

Setup: Place your high-purity solvent in a flask or bottle with a cap that can accommodate two needles (an inlet and an outlet).

-

Inlet: Connect a gentle stream of inert gas (Nitrogen or Argon) to a long needle or tube that reaches the bottom of the solvent.

-

Outlet: Use a second, shorter needle as a vent for the displaced oxygen.

-

Sparge: Bubble the gas through the solvent for 15-20 minutes.

-

Use Immediately: Add your 2-Acridinecarbonitrile to the freshly degassed solvent and seal the container to prevent re-oxygenation.

Data Summary Table

| Parameter | Typical Value/Behavior | Potential Quenching Implication | Reference |

| Excitation Max (λex) | ~350 - 420 nm | Mismatch leads to no signal. | [1] |

| Emission Max (λem) | ~450 - 550 nm | Shifts can indicate environmental changes (polarity, binding). | [1] |

| Solvent Polarity Effect | Emission can shift; intensity varies significantly. | High polarity can increase quenching. | [3][9] |

| pH Sensitivity | Fluorescence decreases significantly in acidic pH. | Protonation of the acridine nitrogen is a quenching mechanism. | [4][12] |

| Common Quenchers | O₂, Halide Ions (I⁻, Br⁻, Cl⁻), Heavy Atoms, Electron Transfer Agents | Presence in buffer or sample will reduce or eliminate signal. | [5][6][8] |

References

-

ResearchGate. (2025). Quenching of acridine orange fluorescence by salts in aqueous solutions: Effects of aggregation and charge transfer. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Solvent Effects on Fluorescence Properties of Carbon Dots: Implications for Multicolor Imaging. Available from: [Link]

-

University of Galway Research Repository. (n.d.). Evaluation of acridine in Nafion as a fluorescence-lifetime-based pH sensor. Available from: [Link]

-

MDPI. (2023). Luminescent Properties of Polycarbonate Methacrylates Containing Organic Fluorescent Dyad. Available from: [Link]

-

Edinburgh Instruments. (2018). Troubleshooting Measurements of Fluorescence Spectra. Available from: [Link]

-

ResearchGate. (n.d.). A Review on Effect of Solvents on Fluorescent Spectra. Available from: [Link]

-

ResearchGate. (n.d.). Fluorescence Properties of Twenty Fluorescein Derivatives: Lifetime, Quantum Yield, Absorption and Emission Spectra. Available from: [Link]

-

PubMed. (n.d.). Fluorescence quenching; a practical problem in flow cytometry. Available from: [Link]

-

MDPI. (n.d.). A Study on the Effects of Solvent and Temperature on 2-Amino-7-Nitro-Fluorene (ANF) Using Synchronous Fluorescence. Available from: [Link]

-

ResearchGate. (n.d.). Effect of solvents on relative fluorescence intensity. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Arylethynylacridines: electrochemiluminescence and photophysical properties. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). Methylsteric Effects Enhance Fluorescence in Diphenylfumaronitrile AIEgens. Available from: [Link]

-

National Institutes of Health (NIH). (n.d.). 9-Acridinecarbonitrile. Available from: [Link]

-

MDPI. (n.d.). Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions. Available from: [Link]

-

PubMed. (n.d.). Bimolecular Fluorescence Quenching Reactions of the Biologically Active Coumarin Composite 2-acetyl-3H-benzo[f]chromen-3-one in Different Solvents. Available from: [Link]

-

PubMed. (n.d.). Fluorescence quenching of Acridine Orange in microemulsions induced by the non-steroidal anti-inflammatory drug Piroxicam. Available from: [Link]

-

Quora. (2018). What is the effect of the pH on the fluorescence?. Available from: [Link]

-

National Institutes of Health (NIH). (2021). Extracellular pH affects the fluorescence lifetimes of metabolic co-factors. Available from: [Link]

-

ResearchGate. (2023). Luminescent Properties of Polycarbonate Methacrylates Containing Organic Fluorescent Dyad. Available from: [Link]

-

SpringerOpen. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Available from: [Link]

-

ACS Publications. (n.d.). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Available from: [Link]

-

ResearchGate. (n.d.). Effect of pH on the fluorescence emission spectra. Available from: [Link]

-

PubMed. (2022). Fluorescence Lifetime Imaging of pH along the Secretory Pathway. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. edinst.com [edinst.com]

- 3. researchgate.net [researchgate.net]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fitzkee.chemistry.msstate.edu [fitzkee.chemistry.msstate.edu]

- 7. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. DSpace [researchrepository.universityofgalway.ie]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. Dual “Static and Dynamic” Fluorescence Quenching Mechanisms Based Detection of TNT via a Cationic Conjugated Polymer - PMC [pmc.ncbi.nlm.nih.gov]

Strategies to reduce background fluorescence in 2-Acridinecarbonitrile experiments

Welcome to the technical support guide for optimizing experiments using 2-Acridinecarbonitrile and related fluorescent probes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues with background fluorescence, ensuring high-quality, reliable data. As Senior Application Scientists, we have structured this guide to provide not just protocols, but the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding background fluorescence.

Q1: What is the primary cause of high background fluorescence in my images?

A: High background, or noise, is unwanted fluorescent signal that can originate from several sources. The main culprits fall into three categories:

-

Autofluorescence : The natural fluorescence from biological components within your sample, such as NADH, flavins, and collagen.[1][2][3] Aldehyde-based fixation can also induce autofluorescence.[4]

-

Non-specific Binding & Unbound Probe : The fluorescent probe may bind to targets other than the intended one, or excess, unbound probe may not have been sufficiently washed away.[5][6][7]

-